2-(propan-2-yl)azetidine-1-sulfonamide
Description
2-(Propan-2-yl)azetidine-1-sulfonamide is a sulfonamide derivative featuring a four-membered azetidine ring with an isopropyl substituent at the 2-position and a sulfonamide group at the 1-position. This compound’s structural uniqueness arises from its strained azetidine ring, which confers distinct conformational rigidity compared to larger cyclic amines. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrase, proteases) .
Properties
IUPAC Name |
2-propan-2-ylazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-5(2)6-3-4-8(6)11(7,9)10/h5-6H,3-4H2,1-2H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIROUWGBXRIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidine Intermediates
Direct alkylation of azetidine at the 2-position faces challenges due to the ring’s strain and the nucleophile’s accessibility. WO2017097224A1 outlines a palladium-catalyzed coupling strategy where borate reagents transfer alkyl groups to azetidine precursors. For example, isopropyl boronic acid could react with a halogenated azetidine under Pd(PPh₃)₄ catalysis in dioxane/water at 100°C. However, competing β-hydride elimination may reduce yields, necessitating optimized bases (e.g., K₃PO₄) and inert atmospheres.
Torsionally Assisted Cyclization
Harada’s [N+2+1] cyclization method forms 2,3-cis-azetidines with 98% enantiomeric excess using lithium amides and α,β-unsaturated esters. Adapting this for isopropyl substitution would require a dihaloalkane like 2-bromopropane, though steric effects might lower diastereoselectivity. Preliminary data suggest that bulkier R groups (e.g., Me₃Si) improve selectivity (cis:trans = 99:1), hinting at strategies for isopropyl integration.
Sulfonamide Functionalization
Sulfonyl Chloride Amidation
The sulfonamide group is typically introduced via reaction of azetidine’s primary amine with a sulfonyl chloride. WO2000063168A1’s hydrogenolysis procedures exemplify amine deprotection: benzyl-protected azetidines are treated with Pd(OH)₂/C under H₂ (40–60 psi) at 60°C, achieving 62–89.5% yields. Subsequent sulfonylation would involve reacting the free amine with propane-2-sulfonyl chloride in dichloromethane or THF, using bases like triethylamine to scavenge HCl.
Lewis Acid-Mediated Sulfonation
WO2017097224A1 reports Lewis acids (e.g., BF₃·OEt₂) facilitating sulfonamide formation under mild conditions. For instance, azetidine and sulfonic anhydrides react in acetonitrile at 25°C, though yields for branched sulfonamides are unreported. This method’s compatibility with sterically hindered substrates like 2-isopropylazetidine requires validation.
Table 2: Sulfonylation Conditions and Outcomes
| Sulfonylation Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Propane-2-sulfonyl chloride | Et₃N | CH₂Cl₂ | 73–89 | |
| Sulfonic anhydride | BF₃·OEt₂ | CH₃CN | N/R |
Optimization and Scale-Up Considerations
Hydrogenolysis Efficiency
Large-scale deprotection (e.g., 162 g of benzylazetidine) uses Pd(OH)₂/C (20% loading) under 40–60 psi H₂ at 60°C. Extended reaction times (72–110 hours) and periodic H₂ replenishment are critical for complete debenzylation, though catalyst recycling and cost analyses are absent from literature.
Purification Challenges
Silica gel chromatography (50:50 ethyl acetate/hexanes) effectively isolates azetidine intermediates, but sulfonamide polarity may require alternative solvents (e.g., methanol/CH₂Cl₂). WO2000063168A1 notes that hydrochloride salts of azetidines precipitate in ethanol, simplifying isolation .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)azetidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl azetidines, while substitution reactions can produce a variety of functionalized azetidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Polyamines : The compound serves as a precursor for the synthesis of polyamines via ring-opening polymerization. These polyamines are essential in developing antibacterial and antimicrobial coatings, materials templating, and CO2 adsorption technologies .
| Application | Description |
|---|---|
| Antibacterial Coatings | Used to create surfaces that resist bacterial growth. |
| CO2 Adsorption | Utilized in materials designed to capture carbon dioxide. |
| Materials Templating | Acts as a template in the synthesis of advanced materials. |
Biology
- Gene Transfection : Derivatives of this compound are being investigated for their potential in non-viral gene transfection methods, which could enhance gene therapy applications .
| Biological Application | Mechanism |
|---|---|
| Non-Viral Gene Transfection | Facilitates the delivery of genetic material into cells without viral vectors. |
Medicine
- Antimicrobial and Anticancer Activities : The biological activity of 2-(propan-2-yl)azetidine-1-sulfonamide has been studied extensively. It exhibits significant antimicrobial properties against various pathogens and shows potential anticancer effects by inducing apoptosis in cancer cells through mitochondrial pathways .
| Activity Type | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Escherichia coli, Pseudomonas aeruginosa | 5 mg/mL |
| Anticancer | Various cancer cell lines | Varies by derivative |
Antimicrobial Efficacy
A study evaluating novel azetidine derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria. The derivatives showed potent activity with low MIC values, indicating their potential as effective antibacterial agents.
Antioxidant Properties
Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting its role in protective therapies against neurodegenerative diseases . This antioxidant activity could be harnessed for therapeutic applications.
Anticancer Research
Recent investigations revealed that azetidine derivatives could induce apoptosis in cancer cells via mitochondrial pathways. This supports their development as potential anticancer agents, with ongoing studies focusing on optimizing their efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)azetidine-1-sulfonamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways involved depend on the particular application and the nature of the derivatives formed.
Comparison with Similar Compounds
Structural Features
The compound’s azetidine ring distinguishes it from other sulfonamides. Key structural comparisons include:
Physicochemical Properties
Hypothetical data based on structural trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
